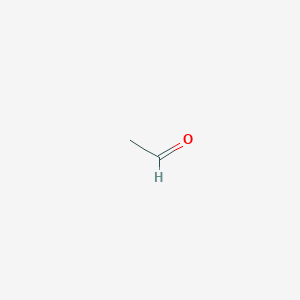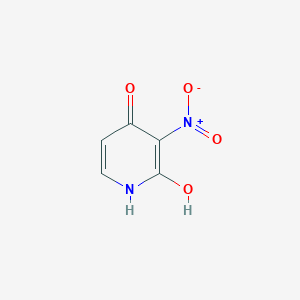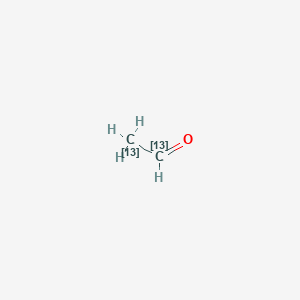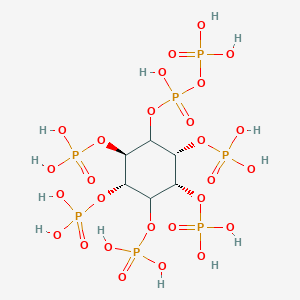![molecular formula C20H24O4 B116544 4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione CAS No. 146494-40-8](/img/structure/B116544.png)
4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as HCT-1026 and has been the subject of several research studies to understand its mechanism of action, biochemical and physiological effects, and potential future applications.
Wirkmechanismus
The mechanism of action of HCT-1026 involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in inflammation, immune response, and cell survival. The inhibition of this pathway by HCT-1026 results in reduced inflammation and cell proliferation, leading to potential therapeutic benefits.
Biochemische Und Physiologische Effekte
HCT-1026 has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound also has antioxidant properties, which can protect cells from oxidative stress. Additionally, HCT-1026 has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HCT-1026 in lab experiments include its specific mechanism of action and potential therapeutic applications. The compound has been extensively studied, and its synthesis process has been optimized to produce large quantities for research purposes. However, the limitations of using HCT-1026 in lab experiments include its potential toxicity and lack of clinical data. Further research is needed to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several potential future directions for research on HCT-1026. One area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of HCT-1026 analogs with improved pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of HCT-1026 in clinical trials. Overall, HCT-1026 has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis method for HCT-1026 involves the reaction of 4-hydroxy-1,2-naphthoquinone with 4-(1-hydroxy-2-methylpropan-2-yl)cyclohexanol in the presence of a catalyst. The reaction is carried out under specific conditions to obtain a high yield of the desired product. The synthesis process has been optimized to produce HCT-1026 in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
HCT-1026 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. Several research studies have investigated the use of HCT-1026 in various disease models, including cancer, diabetes, and neurodegenerative disorders. The compound has shown promising results in preclinical studies, and further research is being conducted to explore its potential clinical applications.
Eigenschaften
CAS-Nummer |
146494-40-8 |
|---|---|
Produktname |
4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione |
Molekularformel |
C20H24O4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione |
InChI |
InChI=1S/C20H24O4/c1-20(2,11-21)13-9-7-12(8-10-13)16-17(22)14-5-3-4-6-15(14)18(23)19(16)24/h3-6,12-13,21-22H,7-11H2,1-2H3 |
InChI-Schlüssel |
OUTQNLQNBMLELC-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Kanonische SMILES |
CC(C)(CO)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Synonyme |
298C80 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



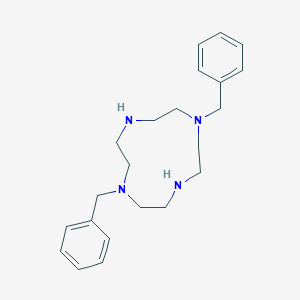
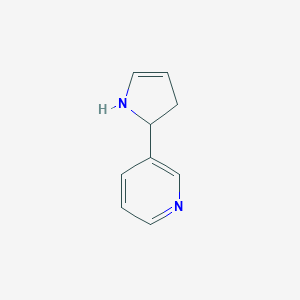
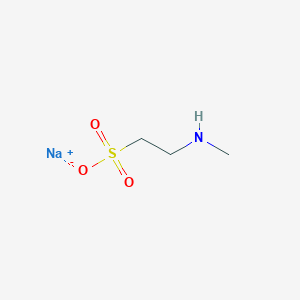
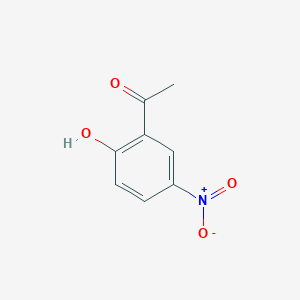
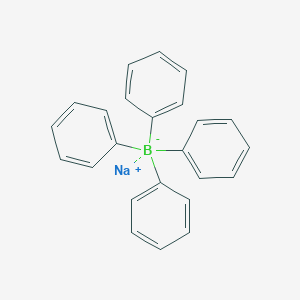
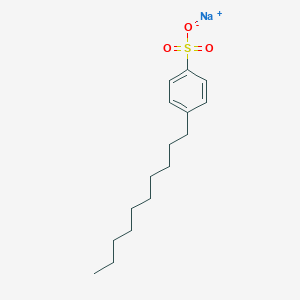
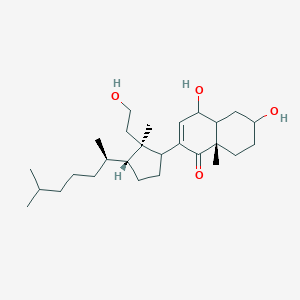
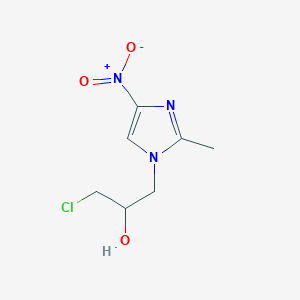
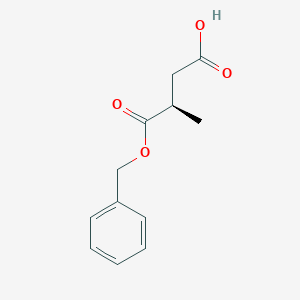
![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)
